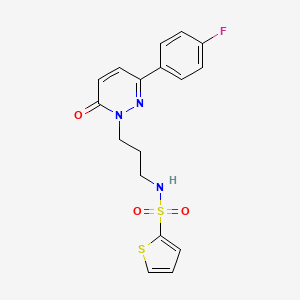

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide

CAS No.: 1021075-83-1

Cat. No.: VC5203363

Molecular Formula: C17H16FN3O3S2

Molecular Weight: 393.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021075-83-1 |

|---|---|

| Molecular Formula | C17H16FN3O3S2 |

| Molecular Weight | 393.45 |

| IUPAC Name | N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]thiophene-2-sulfonamide |

| Standard InChI | InChI=1S/C17H16FN3O3S2/c18-14-6-4-13(5-7-14)15-8-9-16(22)21(20-15)11-2-10-19-26(23,24)17-3-1-12-25-17/h1,3-9,12,19H,2,10-11H2 |

| Standard InChI Key | WHEYOXUZWSOUMA-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |

Introduction

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is a complex organic molecule that integrates a pyridazine core, a thiophene sulfonamide moiety, and a fluorophenyl group. Compounds with such structures are often synthesized for their potential biological activities, including anti-inflammatory, antifungal, or anticancer properties. The unique combination of functional groups in this molecule suggests potential applications in medicinal chemistry.

Structural Composition

The compound's structure can be divided into three main fragments:

-

Pyridazine Core: A six-membered aromatic ring containing two nitrogen atoms, which is functionalized with a ketone group (6-oxo).

-

Fluorophenyl Substituent: A phenyl ring substituted with a fluorine atom at the para position, enhancing its lipophilicity and potential interaction with biological targets.

-

Thiophene Sulfonamide Moiety: A thiophene ring bonded to a sulfonamide group, which contributes to the compound's solubility and potential hydrogen-bonding interactions.

Synthesis

While specific synthetic pathways for this compound were not detailed in the provided sources, similar compounds are typically synthesized through multistep reactions involving:

-

Functionalization of the pyridazine core.

-

Introduction of the fluorophenyl substituent via nucleophilic aromatic substitution or cross-coupling reactions.

-

Coupling of the thiophene sulfonamide fragment using sulfonation and amination techniques.

Potential Biological Activity

Compounds with related structures have been studied for various biological activities:

-

Anti-inflammatory Effects: Pyridazine derivatives have shown promise as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammation .

-

Antifungal Properties: Sulfonamide-containing compounds are known to exhibit antifungal activity against Candida species .

-

Anticancer Potential: Fluorinated aromatic compounds often display cytotoxicity against cancer cells due to their ability to interfere with DNA replication or protein function .

Analytical Characterization

The characterization of such compounds typically involves:

-

Nuclear Magnetic Resonance (NMR):

-

Proton () and Carbon () NMR spectra confirm the structure by identifying chemical environments of hydrogen and carbon atoms.

-

-

Mass Spectrometry (MS):

-

Provides precise molecular weight and fragmentation patterns.

-

-

Infrared Spectroscopy (IR):

-

Identifies functional groups like sulfonamides and ketones through characteristic absorption bands.

-

Comparative Data Table

| Property | Value/Observation | Relevance |

|---|---|---|

| Molecular Formula | C17H16FN3O3S | Indicates molecular composition and stoichiometry |

| Molecular Weight | ~361 g/mol | Important for pharmacokinetics and drug design |

| Functional Groups | Pyridazine, Fluorophenyl, Thiophene Sulfonamide | Key contributors to biological activity |

| Solubility | Likely soluble in polar organic solvents | Affects bioavailability and formulation |

| Potential Targets | Enzymes like 5-LOX or microbial proteins | Suggests anti-inflammatory or antimicrobial applications |

Research Findings

-

Docking Studies:

-

In Vitro Testing:

-

Structure-Activity Relationship (SAR):

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume